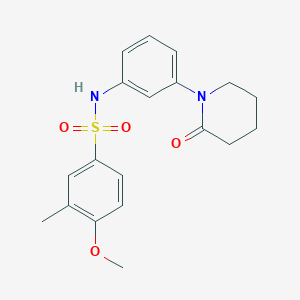

4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-12-17(9-10-18(14)25-2)26(23,24)20-15-6-5-7-16(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPSJSGNGUUXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidinone intermediate: This involves the reaction of a suitable precursor with reagents such as methanesulfonic acid under reflux conditions.

Coupling with the benzenesulfonamide moiety: The piperidinone intermediate is then coupled with a benzenesulfonamide derivative under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide include other benzenesulfonamide derivatives such as:

- 4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.

Biological Activity

4-Methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry for its potential therapeutic applications. The compound's complex structure incorporates a methoxy group, a piperidinone moiety, and a benzenesulfonamide functional group, contributing to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound indicates the presence of various functional groups that enhance its chemical properties. The molecular formula is , with a molecular weight of approximately 342.43 g/mol. The structure is characterized by:

- Methoxy Group : Enhances solubility and biological interactions.

- Piperidinone Moiety : Impacts the compound's pharmacodynamics.

- Benzene Sulfonamide Functional Group : Contributes to its inhibitory effects on specific enzymes.

This compound primarily functions as an inhibitor of activated factor X (FXa) , an essential enzyme in the coagulation cascade. This inhibition leads to reduced thrombin generation and indirectly inhibits platelet aggregation, making it a potential candidate for anticoagulation therapy.

Pharmacological Properties

Research has demonstrated that this compound exhibits:

- Anticoagulant Activity : Effective in reducing thrombin levels, which is crucial in managing conditions such as thrombosis.

- Good Bioavailability : Studies indicate favorable pharmacokinetics with low clearance rates in both animal models and human trials.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-(2-Oxopiperidin-1-Yl)Phenyl)Benzenesulfonamide | Lacks the methoxy group | Similar core structure but different reactivity |

| 4-Methoxy-N-(4-Methylphenyl)Benzenesulfonamide | Contains a methoxy group but different phenyl substitution | Variation in biological activity due to structural differences |

| 4-Chloro-N-(4-Methoxyphenyl)Benzenesulfonamide | Contains chlorine instead of methyl | Different reactivity profile and potential applications |

The presence of the methoxy group in this compound enhances its solubility and may significantly affect its interaction with biological targets compared to other related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

- Anticoagulant Studies : In vitro studies demonstrated that this compound effectively inhibited FXa with an IC50 value indicating potent anticoagulant properties. These findings suggest its potential use in clinical settings for managing thrombotic disorders.

- Pharmacokinetic Evaluation : Animal model studies reported favorable pharmacokinetic profiles, including high bioavailability and low clearance rates, suggesting that this compound could be developed into a therapeutic agent with effective dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.